3-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpropan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-11-14-13-10(16-11)7-6-9(15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXJNFPIUMCAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpropan-1-one typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazinecarbothioamide with carbon disulfide under basic conditions to yield 5-amino-1,3,4-thiadiazole.
Attachment of Phenylpropanone Moiety: The 5-amino-1,3,4-thiadiazole is then reacted with 1-phenylpropan-1-one in the presence of a suitable catalyst to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanone moiety, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group in the phenylpropanone moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity :
Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacterial and fungal strains.
| Compound | Activity | Reference |
|---|---|---|
| 3-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpropan-1-one | Antibacterial | |
| 2-Amino-5-substituted thiadiazoles | Antifungal |
Anticancer Properties :
Thiadiazole derivatives have been investigated for their potential anticancer effects. In vitro studies have demonstrated that certain substituted thiadiazoles can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells.
| Compound | Cancer Type | GI50 Value | Reference |
|---|---|---|---|
| This compound | Non-small cell lung cancer | -6.49 | |
| 5-(2,6-Dichloro)-2-thioxo-thiadiazole | Colon cancer | -5.31 |
Study on Anticancer Activity
A study conducted by Kumar et al. (2010) evaluated various thiadiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity against prostate and colon cancer cells compared to standard chemotherapeutics.
Study on Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of thiadiazole derivatives, it was found that This compound demonstrated significant inhibition against Gram-positive bacteria, surpassing traditional antibiotics in effectiveness under specific conditions.
Mechanism of Action
The mechanism of action of 3-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural similarities and differences between 3-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpropan-1-one and related compounds:
Key Observations :
- Hydrophobicity : Replacing the phenyl group in the target compound with thiophene (Compound 23) introduces sulfur-mediated polar interactions but reduces hydrophobicity, which may affect membrane permeability .
- Structural Rigidity : The sulfanylmethyl-bridged bis-thiadiazole () demonstrates constrained dihedral angles (27.77–76.56°) between rings, leading to unique crystal packing via N–H···N hydrogen bonds. This contrasts with the single thiadiazole unit in the target compound, which has fewer steric constraints .
Antiparasitic Activity :
- Target Compound: Exhibits weak inhibition of Trypanosoma brucei PTR1 (TbPTR1) but shows moderate growth inhibition (67%) in T. brucei cultures .
- Compound 23 : Similar weak TbPTR1 inhibition but distinct selectivity due to the thiophene group. The phenylpropan-1-one moiety in the target compound may enhance π-π stacking with enzyme active sites compared to thiophene .
- 5-(1H-Benzo[d][1,2,3]triazol-5-yl)-1,3,4-thiadiazol-2-amine (Compound 22) : Demonstrates stronger TbPTR1 inhibition (Ki = 8.2 µM) and antiparasitic activity, attributed to the planar benzo-triazole group improving NADP+ co-factor interactions .
Enzyme Binding Modes :
- The 2-amino group on the thiadiazole ring forms critical hydrogen bonds with TbPTR1 and NADP+ in all analogs. However, the phenylpropan-1-one group in the target compound occupies a distinct hydrophobic pocket compared to the sulfanylmethyl linker in ’s compound, altering binding affinity .
Physicochemical Properties :
Biological Activity
3-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpropan-1-one is a compound that incorporates a thiadiazole ring, known for its diverse biological activities. The biological significance of this compound arises from the pharmacophoric properties of the thiadiazole moiety, which has been linked to various therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N3OS. The structure features a phenyl group attached to a propanone moiety and a 5-amino substituted thiadiazole ring. This unique configuration contributes to its biological activity by enhancing interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study demonstrated that certain derivatives displayed zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 µg/disk .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/disk) |
|---|---|---|---|
| 18a | Salmonella typhi | 15 | 500 |
| 18b | E. coli | 19 | 500 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds derived from the 1,3,4-thiadiazole framework have exhibited cytotoxic effects on various cancer cell lines. For example, one study reported significant cytotoxicity against non-small cell lung cancer (HOP 92) with a log GI50 value of -6.49 . Another compound was noted for its selective toxicity towards cancer cells while sparing normal cells during preliminary screenings at concentrations between 100 nM to 1 mM .
| Cancer Cell Line | GI50 Value |
|---|---|
| HOP 92 | -6.49 |
| HCC-2998 | -5.31 |
| PC-3 | -5.48 |
Anti-parasitic Activity
The anti-parasitic properties of thiadiazole derivatives are also noteworthy. For example, megazol (a derivative) has been recognized for its effectiveness against Trypanosoma cruzi and Trypanosoma brucei, although it has faced development challenges due to toxicity concerns . This highlights the potential for developing new anti-parasitic agents based on the thiadiazole scaffold.
Case Studies
A series of studies have highlighted the importance of substituents on the thiadiazole ring in enhancing biological activity:
- Synthesis and Evaluation : A study synthesized various substituted thiadiazoles and evaluated their antimicrobial and anticancer activities. The results indicated that electron-withdrawing groups at specific positions significantly improved activity against targeted pathogens .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at the C-2 position of the thiadiazole ring can dramatically influence cytotoxicity against cancer cells. Compounds with specific substitutions were found to be more potent than others in their respective classes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenylpropan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of thiadiazole derivatives typically involves multi-step reactions. For example, 5-amino-1,3,4-thiadiazole-2-thiol can be condensed with ketones or aldehydes under reflux in acetic acid to form Schiff base intermediates. Reaction optimization includes temperature control (70–90°C), solvent selection (e.g., ethanol or acetic acid), and catalyst use (e.g., H₂SO₄ for cyclization). Monitoring via TLC and purification via silica gel chromatography (25% ethyl acetate in hexane) ensures purity .
Q. How can crystallographic data for this compound be collected and refined to resolve structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is standard. Data collection involves φ and ω scans, followed by absorption correction (e.g., SADABS). Structure refinement via SHELXL-2018/3 includes full-matrix least-squares on F², with hydrogen atoms placed geometrically. Key metrics: R1 < 0.05, wR2 < 0.15 for I > 2σ(I) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- ¹H/¹³C NMR : Detect aromatic protons (δ 7.2–8.0 ppm for phenyl groups) and NH₂ signals (δ 5.5–6.0 ppm).
- ESI-MS : Confirm molecular weight (e.g., m/z 276.3 [M+H]⁺).
- FT-IR : Identify C=O stretches (~1680 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .
Q. How can researchers screen this compound for preliminary biological activity against parasitic targets?
- Methodological Answer : In vitro assays against Trypanosoma brucei involve culturing parasites in HMI-9 medium, treating with compound dilutions (1–100 µM), and measuring growth inhibition via Alamar Blue assays after 72 hours. EC₅₀ values are calculated using nonlinear regression. Competitive inhibition of TbPTR1 enzyme can be assessed via NADPH-coupled spectrophotometric assays .
Q. What role does conjugation in the thiadiazole-phenylpropanone system play in electronic properties?
- Methodological Answer : Extended conjugation enhances electron delocalization, increasing stability and redox activity. DFT calculations (e.g., B3LYP/6-31G*) can map HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces. UV-Vis spectroscopy (λmax ~320 nm) confirms π→π* transitions .
Advanced Research Questions
Q. How can molecular docking predict binding modes of this compound to Trypanosoma brucei pteridine reductase (TbPTR1)?
- Methodological Answer : Dock the compound into TbPTR1’s active site (PDB: 6RKU) using AutoDock Vina. The thiadiazole ring interacts with NADP+’s nicotinamide moiety via π-π stacking, while the amino group forms hydrogen bonds with Asp161 and Tyr194. Binding energy (ΔG ~ -9.2 kcal/mol) and RMSD < 2.0 Å validate pose reliability .
Q. What structural modifications improve selectivity for TbPTR1 over human dihydrofolate reductase (hDHFR)?
- Methodological Answer : Introduce substituents at the phenylpropanone moiety (e.g., halogens or methoxy groups) to exploit steric differences in the substrate-binding pocket. Comparative MD simulations (100 ns) of TbPTR1 and hDHFR complexes identify residues critical for selectivity (e.g., Leu227 in TbPTR1 vs. Phe31 in hDHFR) .
Q. How does polymorphism affect the compound’s crystallographic packing and solubility?
- Methodological Answer : Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. DMSO). Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and Hirshfeld surface analysis to quantify hydrogen-bonding (N–H⋯N) and π-stacking interactions. Solubility is assessed via shake-flask method in PBS (pH 7.4) .
Q. Can QSAR models correlate thiadiazole substituents with antitrypanosomal activity?
- Methodological Answer : Build a QSAR model using 57 thiadiazole derivatives. Descriptors include logP, molar refractivity, and HOMO energy. Partial least squares (PLS) regression reveals that electron-withdrawing groups (e.g., -NO₂) enhance activity (R² = 0.82, Q² = 0.75). Validation via leave-one-out cross-correlation .
Q. What computational methods validate the compound’s potential as a corrosion inhibitor?
- Methodological Answer : Perform MD simulations of the compound adsorbed on Fe(110) surfaces in acidic media. Calculate adsorption energy (E_ads ~ -350 kJ/mol) and radial distribution functions to assess interaction strength. Electrochemical impedance spectroscopy (EIS) in 1M HCl corroborates inhibition efficiency (>85% at 0.5 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
